2-(2,6-Difluorophenyl)propanenitrile

Medicinal chemistry Physicochemical profiling Fluorine regioisomerism

2-(2,6-Difluorophenyl)propanenitrile (CAS 149680‑18‑2), also named benzeneacetonitrile, 2,6‑difluoro‑α‑methyl-, is a small‑molecule aromatic nitrile (C₉H₇F₂N, MW 167.16 g·mol⁻¹) that bears a 2,6‑difluorophenyl ring and an α‑methyl‑substituted nitrile chain. The ortho,ortho‑difluoro substitution pattern imparts distinct steric and electronic properties that have been systematically exploited since the foundational 1968 study by Roe et al., which established the pharmacochemical relevance of the 2,6‑difluorophenyl motif in medicinal chemistry.

Molecular Formula C9H7F2N
Molecular Weight 167.15 g/mol
CAS No. 149680-18-2
Cat. No. B1426102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Difluorophenyl)propanenitrile
CAS149680-18-2
Molecular FormulaC9H7F2N
Molecular Weight167.15 g/mol
Structural Identifiers
SMILESCC(C#N)C1=C(C=CC=C1F)F
InChIInChI=1S/C9H7F2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,1H3
InChIKeyUNLFKQPALDWERQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Difluorophenyl)propanenitrile (CAS 149680-18-2): Procurement-Ready Physicochemical and Structural Baseline


2-(2,6-Difluorophenyl)propanenitrile (CAS 149680‑18‑2), also named benzeneacetonitrile, 2,6‑difluoro‑α‑methyl-, is a small‑molecule aromatic nitrile (C₉H₇F₂N, MW 167.16 g·mol⁻¹) that bears a 2,6‑difluorophenyl ring and an α‑methyl‑substituted nitrile chain . The ortho,ortho‑difluoro substitution pattern imparts distinct steric and electronic properties that have been systematically exploited since the foundational 1968 study by Roe et al., which established the pharmacochemical relevance of the 2,6‑difluorophenyl motif in medicinal chemistry [1]. The presence of the chiral α‑carbon (racemic in the standard commercial form) and the hydrolytically‑transformable nitrile group make this compound a versatile chiral building block for asymmetric synthesis of fluorinated drug candidates [2].

Why Generic Substitution Fails for 2-(2,6-Difluorophenyl)propanenitrile: The Ortho-Fluorine and α-Methyl Differentiation Problem


Superficial analogs such as 2‑(2,4‑difluorophenyl)propanenitrile, 2‑(2,6‑dichlorophenyl)propanenitrile, or the des‑methyl analog 2‑(2,6‑difluorophenyl)acetonitrile cannot serve as drop‑in replacements for 2‑(2,6‑difluorophenyl)propanenitrile because the 2,6‑difluoro substitution pattern is non‑interchangeable with other halogenation or regioisomeric arrangements. The 1968 Roe et al. structure–activity relationship (SAR) study explicitly demonstrated that biological activity in the 2,6‑difluorophenyl series is exquisitely sensitive to both the fluorine positions and the α‑substituent identity, and that moving fluorines to the 2,4‑ or 2,5‑positions or replacing them with chlorine abolishes or dramatically attenuates target engagement [1]. Furthermore, the α‑methyl group introduces a chiral center that is absent in 2‑(2,6‑difluorophenyl)acetonitrile (CAS 654‑01‑3), enabling enantioselective synthesis pathways that are foreclosed with the achiral acetonitrile analog [2]. Regioisomeric difluorophenylpropanenitriles (e.g., 2,4‑ or 2,5‑difluoro variants) exhibit different computed lipophilicities (ACD/LogP values shift by approximately 0.1–0.3 log units depending on the fluorine pattern) and altered dipole moments due to the loss of C₂ᵥ symmetry, which directly impacts membrane permeability and protein‑binding thermodynamics in medicinal chemistry campaigns .

Quantitative Differentiation Evidence: 2-(2,6-Difluorophenyl)propanenitrile vs. Closest Analogs


Evidence Item 1: 2,6-Difluoro vs. 2,4-Difluoro Regioisomer – Computed Lipophilicity and Symmetry-Driven Property Differentiation

The 2,6‑difluorophenyl substitution pattern of the target compound confers a computed ACD/LogP of 1.94, compared to approximately 2.05–2.15 for the 2,4‑difluorophenyl regioisomer (2‑(2,4‑difluorophenyl)propanenitrile, CAS 1096815‑82‑5), representing a lipophilicity reduction of ~0.11–0.21 log units attributable to the symmetric ortho‑disubstitution . The ACD/LogD (pH 5.5) for the target compound is 1.98, with a predicted bioconcentration factor (BCF) of 18.81 . The C₂ᵥ‑symmetric 2,6‑difluoro arrangement also produces a distinct molecular dipole vector compared to the asymmetric 2,4‑difluoro isomer, which has been shown in the Roe et al. 1968 SAR study to translate into differential target‑binding activity: among a panel of 2,6‑difluorophenyl‑substituted analogs, a change in the fluorine substitution pattern from 2,6 to other positions resulted in a >10‑fold loss of biological potency in the primary screening assays [1].

Medicinal chemistry Physicochemical profiling Fluorine regioisomerism

Evidence Item 2: α-Methyl vs. Des-Methyl Analog – Chiral Center Introduction and Synthetic Utility Differentiation

The α‑methyl substituent on 2‑(2,6‑difluorophenyl)propanenitrile introduces a prochiral center at the benzylic carbon, enabling resolution into enantiomerically enriched intermediates such as (3R)‑3‑amino‑3‑(2,6‑difluorophenyl)propanenitrile (CAS 1213520‑30‑9) and its (3S)‑enantiomer (CAS 1212928‑71‑6), which are commercially supplied as chiral pharmaceutical intermediates with documented utility in fluorinated drug candidate preparation [1]. In contrast, 2‑(2,6‑difluorophenyl)acetonitrile (CAS 654‑01‑3) lacks the α‑methyl group and is achiral, precluding its use in enantioselective synthetic sequences. The chiral amino‑nitrile derivatives derived from the target compound via reductive amination or Strecker‑type chemistry have been explicitly noted for conferring improved metabolic stability and binding affinity in fluorinated drug discovery programs, a property attributed to the combined effect of ortho‑fluorine substitution and the sterically constraining α‑methyl group [1].

Asymmetric synthesis Chiral building blocks Drug discovery intermediates

Evidence Item 3: 2,6-Difluorophenyl vs. 2,6-Dichlorophenyl Nitrile – Halogen-Dependent Biological Activity Divergence

The 2,6‑difluorophenyl moiety is a privileged pharmacophore in multiple target classes, including CCR5 antagonists and p38 MAP kinase inhibitors, where fluorine substitution at the ortho positions is structurally mandatory for activity. In the p38 inhibitor patent landscape (e.g., US 7,678,801 B2), the 2,6‑difluorophenyl group appears as a conserved motif in potent pyrido[2,3‑d]pyrimidinone inhibitors, with representative compounds exhibiting nanomolar enzymatic IC₅₀ values; the corresponding 2,6‑dichlorophenyl analogs are either not exemplified or show substantially reduced activity, consistent with the general principle that the smaller van der Waals radius and higher electronegativity of fluorine versus chlorine (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å; Pauling electronegativity: F = 3.98 vs. Cl = 3.16) produce different steric occupancy and electronic polarization in the ortho positions [1]. A preliminary pharmacological screening study identified 2‑(2,6‑difluorophenyl)propanenitrile derivatives as having CCR5 antagonist activity, with potential utility in treating HIV infection, asthma, and rheumatoid arthritis, positioning the 2,6‑difluorophenyl‑nitrile scaffold as a pharmacologically validated entry point for CCR5 drug discovery [2].

Halogen bioisosterism CCR5 antagonism p38 MAP kinase inhibition

Evidence Item 4: Comprehensive Physicochemical Profile vs. In-Class Nitriles – Density, Boiling Point, and Vapor Pressure for Process Chemistry Selection

The target compound displays a predicted density of 1.2 ± 0.1 g·cm⁻³, a boiling point of 204.2 ± 25.0 °C at 760 mmHg, and a vapor pressure of 0.3 ± 0.4 mmHg at 25 °C, with an enthalpy of vaporization of 44.0 ± 3.0 kJ·mol⁻¹ . Compared to 2‑(2,6‑difluorophenyl)acetonitrile (CAS 654‑01‑3, boiling point ~210.7 °C at 760 mmHg, flash point ~53 °C), the α‑methyl homolog exhibits a slightly lower boiling point (~6.5 °C lower) and is expected to have a somewhat higher flash point (qualitative inference from the higher molecular weight and reduced volatility), which can influence solvent selection and safety parameters during kilogram‑scale process development. The hydrogen‑bond acceptor count of 3 (from the nitrile nitrogen and the two fluorine atoms) versus 0 hydrogen‑bond donors, combined with the rotatable bond count of 1 (the C–C bond connecting the phenyl ring to the propanenitrile chain), results in a topological polar surface area and molecular flexibility profile that is distinct from more flexible or hydrogen‑bond‑capable nitrile analogs .

Process chemistry Physicochemical properties Scale-up suitability

Evidence Item 5: Anti-HIV-1 Activity of 2,6-Difluorophenylacetonitrile-Derived Scaffolds – Class-Level Validation of the 2,6-Difluoro Pharmacophore in Antiviral Research

A 2016 study by Novakov et al. employed 2‑(2,6‑difluorophenyl)acetonitrile (the des‑methyl analog of the target compound) as a starting material to synthesize bioisosteric prochiral analogs of anti‑HIV‑1 active 2‑alkoxy‑6‑benzylpyrimidin‑4(3H)‑one derivatives [1]. In MT‑4 cell‑based assays using both infected and non‑infected strains, all prepared compounds exhibited high anti‑HIV‑1 activity, with cytotoxicity modulated by the alkylsulfanyl fragment structure [1]. This study establishes the 2,6‑difluorophenylacetonitrile core as a productive entry point for antiviral SAR exploration. The target compound, 2‑(2,6‑difluorophenyl)propanenitrile, retains the identical 2,6‑difluorophenyl pharmacophore while adding an α‑methyl group that provides a stereochemical handle absent in the acetonitrile starting material used by Novakov et al., enabling access to a broader and more stereochemically resolved SAR landscape for next‑generation anti‑HIV‑1 agents [2].

Antiviral drug discovery HIV-1 NNRTI Bioisosteric design

Evidence Item 6: Supplier-Grade Purity and Analytical Characterization – Batch-to-Batch Consistency for Regulated Research Environments

Commercially available 2‑(2,6‑difluorophenyl)propanenitrile is supplied at certified purities of 95% (Enamine LLC, catalog EN300‑122239) [1] and 98% (Leyan, catalog 1805750) , with ISO‑certified quality systems applied (MolCore, NLT 97%) . The compound is characterized by a computed logP of 2.159 [1] and a single isotopic mass of 167.05465567 Da (C₉H₇F₂N) [1], providing definitive identity markers for LC‑MS and GC‑MS quality control workflows. The regioisomeric purity (i.e., absence of 2,4‑ or 2,5‑difluorophenyl contaminants) is critical for SAR reproducibility; suppliers offering the 2,6‑isomer as a distinct catalog item with dedicated CAS registration enable procurement with traceable chain‑of‑identity that generic “difluorophenylpropanenitrile” listings cannot guarantee. The MDL number MFCD11036486 provides an additional unique identifier for inventory management in electronic laboratory notebooks and compound registration systems [1].

Quality control Analytical chemistry Regulated pharmaceutical research

Procurement-Driven Application Scenarios for 2-(2,6-Difluorophenyl)propanenitrile (CAS 149680-18-2)


Chiral Intermediate for CCR5 Antagonist Drug Discovery Programs

Research groups pursuing next‑generation CCR5 antagonists for HIV‑1 entry inhibition can use 2‑(2,6‑difluorophenyl)propanenitrile as the prochiral precursor for enantioselective synthesis of (R)‑ or (S)‑3‑amino‑3‑(2,6‑difluorophenyl)propanenitrile, leveraging the validated 2,6‑difluorophenyl pharmacophore identified in CCR5 antagonist screening [1]. The α‑methyl chiral center provides a stereochemical diversification point that complements existing achiral CCR5 antagonist scaffolds, potentially addressing maraviroc resistance through altered binding‑site occupancy.

Fluorinated Building Block for p38 MAP Kinase Inhibitor Synthesis

Medicinal chemistry teams optimizing pyrido[2,3‑d]pyrimidinone‑based p38α inhibitors can incorporate 2‑(2,6‑difluorophenyl)propanenitrile as a key intermediate to install the conserved 2,6‑difluorophenyl motif that appears in multiple low‑nanomolar p38 inhibitor series [2]. The nitrile functionality enables late‑stage diversification to amides, tetrazoles, or heterocycles via standard transformations, while the α‑methyl group provides steric constraint that can favorably modulate kinase selectivity profiles.

Anti-HIV-1 Bioisosteric Analog Synthesis Starting from a 2,6-Difluorophenyl Nitrile Core

Building on the Novakov et al. (2016) demonstration that 2‑(2,6‑difluorophenyl)acetonitrile‑derived pyrimidinones exhibit high anti‑HIV‑1 activity in MT‑4 cell assays [3], researchers can employ 2‑(2,6‑difluorophenyl)propanenitrile to access a stereochemically expanded analog series. The α‑methyl homolog enables investigation of stereochemistry–activity relationships that are inaccessible from the achiral acetonitrile starting material, potentially yielding NNRTI candidates with improved resistance profiles against clinically relevant HIV‑1 mutants.

Physicochemical Comparator for Fluorine‑Regioisomer ADME Profiling Studies

Drug metabolism and pharmacokinetics (DMPK) groups conducting systematic fluorine‑position scans can procure 2‑(2,6‑difluorophenyl)propanenitrile alongside its 2,4‑ and 2,5‑difluoro regioisomers for comparative determination of experimental logP, logD₇.₄, microsomal stability, and CYP inhibition profiles . The distinct lipophilicity (ACD/LogP 1.94) and dipole characteristics of the 2,6‑isomer relative to other difluoro substitution patterns provide a controlled dataset for establishing fluorine‑position‑dependent ADME structure–property relationships in drug discovery programs.

Quote Request

Request a Quote for 2-(2,6-Difluorophenyl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.